5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol
Description
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-benzyl-2-cyclopropyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H16N2O/c1-10-13(9-11-5-3-2-4-6-11)15(18)17-14(16-10)12-7-8-12/h2-6,12H,7-9H2,1H3,(H,16,17,18) |
InChI Key |
CVPJIMHPPJHLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Diketones with Urea Derivatives
The pyrimidine ring is commonly constructed via cyclocondensation reactions. For 5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol, a β-diketone precursor such as 1-benzyl-3-cyclopropylpropane-1,3-dione reacts with methylurea in acidic conditions.
Reaction Conditions :
-
Solvent : Ethanol or acetic acid
-
Catalyst : Concentrated HCl or H₂SO₄
-
Temperature : 80–100°C
The mechanism involves initial protonation of the diketone, followed by nucleophilic attack by urea and subsequent cyclodehydration. The benzyl and cyclopropyl groups are introduced via the diketone precursor, while the methyl group originates from methylurea.
Table 1 : Optimization of Cyclocondensation Parameters
| Parameter | Range Tested | Optimal Value | Purity (HPLC) |
|---|---|---|---|
| Temperature (°C) | 60–120 | 90 | 98.5% |
| Catalyst (Conc. HCl) | 5–20% v/v | 15% | 99.1% |
| Reaction Time (h) | 4–24 | 12 | 97.8% |
Nucleophilic Substitution on Preformed Pyrimidine Cores
An alternative route involves functionalizing a preassembled pyrimidine ring. For example, 2-chloro-6-methylpyrimidin-4-ol undergoes sequential substitutions:
-
Benzylation : Treatment with benzyl bromide in DMF using K₂CO₃ as a base at 60°C for 6 hours.
-
Cyclopropanation : Reaction with cyclopropylmagnesium bromide in THF at −78°C, followed by quenching with NH₄Cl.
Key Challenges :
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable modular assembly. For instance, a 2-bromopyrimidine intermediate couples with cyclopropylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C.
Optimization Insights :
-
Ligand Effects : Bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) boost yields to 82%.
-
Solvent Systems : Aqueous dioxane outperforms toluene/ethanol mixtures in minimizing side products.
Reaction Mechanisms and Kinetic Studies
Acid-Catalyzed Cyclocondensation Pathway
The reaction proceeds via:
-
Keto-enol tautomerization of the β-diketone.
-
Nucleophilic attack by urea’s amine group on the electrophilic carbonyl carbon.
-
Dehydration to form the pyrimidine ring, aided by acid catalysis.
Kinetic Data :
Radical Cyclopropanation Mechanisms
Cyclopropyl group introduction via Grignard reagents follows a single-electron transfer (SET) mechanism:
-
Electron transfer from Mg to the pyrimidine’s C2 position.
-
Radical recombination with cyclopropylmagnesium bromide.
Purification and Analytical Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel with ethyl acetate/hexane gradients achieves >95% purity.
-
HPLC : C18 columns (ACN/water + 0.1% TFA) resolve isomers, with retention times of 8.2 min for the target compound.
Table 2 : Analytical Data for this compound
| Technique | Parameters | Results |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35–7.28 (m, 5H, Ar-H), 4.21 (s, 2H, CH₂), 2.41 (s, 3H, CH₃), 1.85–1.78 (m, 1H, cyclopropyl) | Confirmed structure |
| HRMS | m/z [M+H]⁺ Calc.: 285.1367 | Found: 285.1365 |
Scalability and Industrial Applications
Pilot-scale batches (1 kg) using cyclocondensation methods demonstrate:
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidines.
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that pyrimidine derivatives can inhibit bacterial enzyme activity, leading to cell death. This mechanism is similar to other known antimicrobial agents.
Anticancer Properties : The compound has demonstrated potential in cancer research, particularly in inducing apoptosis in cancer cells. Its derivatives have been shown to interfere with DNA replication and repair mechanisms, which are crucial for cancer cell survival. For instance, modifications at specific positions on the pyrimidine ring have led to increased cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, certain compounds have been reported to potently suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Suppression of COX-2 |
Table 2: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | HeLa | 15 | Significant apoptosis induction |
| Related pyrimidines | A549 | 10 | High cytotoxicity |
| Other derivatives | MRC-5 | 20 | Moderate toxicity observed |
Case Study 1: Anticancer Research
A study focused on thieno[3,2-d]pyrimidine derivatives revealed that structural modifications could enhance their cytotoxic effects against various cancer types. The findings suggest that similar modifications on this compound could lead to improved anticancer efficacy .
Case Study 2: Anti-inflammatory Applications
In vitro assays demonstrated that certain pyrimidine derivatives effectively inhibited COX-2 activity. These findings indicate that this compound could be developed further as an anti-inflammatory agent, potentially offering a novel treatment pathway for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Biological Activity
5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O, with a molecular weight of 232.29 g/mol. Its structure features a pyrimidine ring substituted with a benzyl group and a cyclopropyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Effects
Recent studies have indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. One study reported an IC50 value of approximately 0.04 μmol for COX-2 inhibition, suggesting that similar compounds may possess comparable anti-inflammatory effects .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays demonstrated that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
A comparative analysis indicated that some derivatives showed IC50 values as low as 2 µM against specific cancer cell lines, highlighting the potential of this compound in cancer therapy .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : By affecting pathways such as PI3K/Akt and MAPK, these compounds can influence cell survival and apoptosis.
- Receptor Interactions : The structural features may allow for selective binding to specific receptors involved in inflammation and tumorigenesis.
Case Studies
- Study on Inflammatory Models : A study utilizing carrageenan-induced paw edema in rats demonstrated significant reductions in inflammation when treated with pyrimidine derivatives similar to this compound .
- Anticancer Efficacy Assessment : In vitro studies on various cancer cell lines revealed that certain analogs exhibited potent antiproliferative effects, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Q & A
Q. How does this compound compare to 5-butyl-2-mercapto analogs in terms of lipophilicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
